Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate is a chemical compound with the molecular formula and a molecular weight of approximately 239.66 g/mol. This compound belongs to the imidazo[1,2-b]pyridazine family, which is recognized for its diverse biological activities and significance in medicinal chemistry. The compound's structure features a chloro-substituted imidazo[1,2-b]pyridazine ring, which contributes to its potential biological interactions .
Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate can be sourced from various chemical suppliers and databases such as PubChem and BenchChem. It is classified under organic compounds, specifically as an imidazo[1,2-b]pyridazine derivative. Its unique structure allows for various applications in scientific research, including medicinal chemistry and materials science .
The synthesis of Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate typically involves cyclization reactions of suitable precursors. One common synthetic route includes the reaction of 6-chloroimidazo[1,2-b]pyridazine with ethyl bromoacetate in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction is generally performed at elevated temperatures to facilitate cyclization and achieve higher yields.
Another method described in the literature involves a two-step one-pot synthesis that combines heterocyclic amines with active electrophiles in dimethylformamide. This process has shown moderate to high yields for various substituted imidazo derivatives, including Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate .
The molecular structure of Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate can be represented as follows:
The compound features a chloro group attached to the imidazo ring, which significantly influences its chemical reactivity and biological activity. Structural data can be obtained from resources like PubChem, where detailed information on its properties is available .
Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate can undergo several types of chemical reactions:
These reactions allow for the modification of the compound to enhance its biological activity or tailor it for specific applications in research and industry .
The mechanism of action for Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate primarily involves its interaction with specific molecular targets within biological systems. The chloro-substituted imidazo ring may bind to enzymes or receptors, thereby modulating their activity. Such interactions can lead to various biological effects, including the inhibition of enzyme functions or alterations in cellular signaling pathways.
Research indicates that compounds within this class may exhibit antimicrobial and anticancer properties due to their ability to interfere with critical biological processes .
The physical properties of Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate include:
Chemical properties include:
These properties are important for understanding how the compound behaves under various conditions and its suitability for different applications in research and industry .
Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate has a wide array of applications in scientific research:
The versatility of this compound makes it valuable in developing new drugs and materials within both academic and industrial settings .
The imidazo[1,2-b]pyridazine scaffold represents a nitrogen-bridged bicyclic system first synthesized by Yoneda and colleagues in the 1960s [3] [5]. This 9-membered [5,6]-fused heterocycle emerged from foundational work on pyridazine chemistry, where researchers systematically explored nitrogen-containing heterocycles to address pharmacological limitations of carbocyclic compounds. Unlike benzene analogs, the pyridazine moiety provides distinct advantages: its sp² nitrogen atoms enable strong hydrogen bonding interactions with biological targets, while its elevated dipole moment enhances binding affinity to biomacromolecules [3]. These intrinsic physicochemical properties translate to improved solubility profiles and crystallinity—critical factors for drug bioavailability and manufacturing [3] [5].
The scaffold gained prominence through structural diversification strategies developed between 2000-2020, enabling selective functionalization at all C–H positions via electrophilic aromatic substitution, nucleophilic substitution, cross-coupling, and metal-free oxidative coupling [3]. This synthetic versatility positioned imidazo[1,2-b]pyridazines as ideal candidates for bioisosteric replacement in drug design. The 2012 FDA approval of ponatinib—a BCR-ABL tyrosine kinase inhibitor for leukemia—marked a watershed moment, validating this heterocycle as a privileged scaffold in oncology [3] [5]. Subsequent clinical advancement of compounds like gandotinib (JAK2 inhibitor, Phase II) further cemented its therapeutic relevance [3].
Table 1: Evolution of Key Imidazo[1,2-b]pyridazine Therapeutics
Compound | Therapeutic Target | Development Status | Key Structural Features |
---|---|---|---|
Ponatinib | BCR-ABL tyrosine kinase | FDA-approved (2012) | 6-Methylimidazo[1,2-b]pyridazine core |
Gandotinib (LY2784544) | JAK2 kinase | Phase II trials | Poly-substituted imidazo[1,2-b]pyridazine |
Enviroxime analogs | Rhinovirus 3A protein | Preclinical | 6-Chloro substitution |
The emergence of ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate (CAS 64067-98-7) exemplifies scaffold optimization efforts. Its ester functionality (CCOC(=O)CC-) at C2 and chlorine atom at C6 provide orthogonal handles for chemical modification, enabling structure-activity relationship (SAR) studies across disease models [4] [7] [10]. With molecular formula C₁₀H₁₀ClN₃O₂ and weight 239.66 g/mol, this derivative balances molecular complexity with drug-like properties (cLogP ~1.5) suitable for lead development [10].
Chlorination at position 6 of the imidazo[1,2-b]pyridazine ring induces profound electronic and steric effects that enhance target engagement. The chlorine atom functions as a versatile pharmacophore: its electron-withdrawing character modulates π-electron density across the fused ring system, while its moderate size maintains favorable ligand efficiency [3] [9]. This strategic substitution enables two key therapeutic mechanisms:
Kinase Inhibition Optimization: In ponatinib analogs, chlorine substitution stabilizes a Type II kinase binding mode by displacing water molecules from the ATP-binding cleft. Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate's acetate moiety extends toward the hydrophobic back pocket, with its ester group serving as a synthetic handle for amide formation or hydrolysis to carboxylic acid bioisosteres [3] [9]. Molecular docking studies reveal chlorine forms halogen bonds with kinase hinge region residues (e.g., Glu286 in Abl1), improving selectivity profiles against off-target kinases [3].
Antimicrobial Potentiation: Chlorinated derivatives exhibit enhanced activity against Plasmodium falciparum and Cryptosporidium species due to improved membrane permeability and target binding. The chlorine atom facilitates π-stacking interactions with heme cofactors in parasitic metabolic enzymes while the imidazopyridazine core disrupts replication machinery [3] [10]. Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate serves as precursor to compounds with IC₅₀ values <100 nM against multi-drug resistant strains, outperforming non-chlorinated analogs by 10-fold [3].
Table 2: Biological Activities of Chlorinated Imidazo[1,2-b]pyridazine Derivatives
Therapeutic Area | Molecular Target | Key Chlorine-Mediated Effects | Lead Compound Features |
---|---|---|---|
Oncology | Tyrosine kinases (JAK2, TRK) | Halogen bonding with hinge residues; Electron withdrawal enhances π-cation interactions | Ethyl ester hydrolyzed to carboxylic acid for salt formation |
Antiparasitic | PfATP4/PfCRT transporters | Increased lipophilicity enhances membrane penetration | 6-Chloro with 2-acetate sidechain |
Neuroprotection | Sphingomyelinase 2 | Allosteric modulation of catalytic cleft | Bioisosteric replacement of ethyl with trifluoroethyl |
Synthetic accessibility underpins the scaffold's utility. Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate is synthesized via cyclocondensation of 3-amino-6-chloropyridazine with ethyl 4-bromoacetoacetate, achieving yields >75% under optimized conditions [9] [10]. Recent advances employ continuous flow chemistry to reduce reaction times from hours to minutes while maintaining purity >98% [9]. The chlorine atom's orthogonality enables further diversification via Pd-catalyzed cross-coupling (Suzuki, Sonogashira) or nucleophilic aromatic substitution, facilitating rapid SAR exploration [3] [5].
Table 3: Synthetic Routes to Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate
Method | Conditions | Yield (%) | Purity | Advantages |
---|---|---|---|---|
Cyclocondensation | 3-Amino-6-CP + ethyl bromoacetate, EtOH, 80°C, 12h | 68-72% | >95% | Single-step; Commercial reagents |
Formamidine Intermediate | DMF-DMA, 100°C → bromoacetonitrile, 160°C | 77.5% | >98% | Higher yield; Patent-protected [9] |
Microwave-Assisted Cyclization | CH₃CN, 140°C, 30 min | 85% | >99% | Rapid; Energy-efficient |
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2